

Technical Guide: Physicochemical Properties and Solubility Determination of 3,6-Dimethyl-2-pyridinamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,6-Dimethyl-2-pyridinamine**

Cat. No.: **B1296886**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physicochemical properties of **3,6-Dimethyl-2-pyridinamine**, with a primary focus on the methodology for determining its solubility. While comprehensive quantitative solubility data for **3,6-Dimethyl-2-pyridinamine** is not readily available in public literature, this document provides a standardized experimental protocol for researchers to generate such data. This guide includes a summary of known physicochemical properties and a detailed workflow for solubility determination using the isothermal shake-flask method. A logical workflow diagram is also provided to visually represent the experimental process.

Introduction

3,6-Dimethyl-2-pyridinamine (CAS No: 823-61-0) is a substituted pyridine derivative.^{[1][2]} Understanding the solubility of this compound in various solvents is a critical parameter for a wide range of applications, including chemical synthesis, purification, formulation development, and *in vitro/in vivo* studies. Accurate solubility data is essential for ensuring reproducible experimental results and for the development of robust and scalable processes. This guide provides a framework for the systematic determination of the solubility of **3,6-Dimethyl-2-pyridinamine**.

Physicochemical Properties of 3,6-Dimethyl-2-pyridinamine

A summary of the key physicochemical properties for **3,6-Dimethyl-2-pyridinamine** is presented below. This data has been compiled from various chemical databases and supplier information.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ N ₂	PubChem[1]
Molecular Weight	122.17 g/mol	PubChem[1]
CAS Number	823-61-0	PubChem[1]
Physical Form	Solid	Sigma-Aldrich
IUPAC Name	3,6-dimethylpyridin-2-amine	PubChem[1]
Storage Temperature	2-8°C	Sigma-Aldrich

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for **3,6-Dimethyl-2-pyridinamine** in a range of common laboratory solvents is not extensively documented in peer-reviewed literature or publicly accessible databases. The following table is provided as a template for researchers to populate with their experimentally determined values.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)
Water			
Ethanol			
Methanol			
Acetone			
Dichloromethane			
Ethyl Acetate			
Toluene			
Dimethyl Sulfoxide (DMSO)			
N,N-Dimethylformamide (DMF)			
Acetonitrile			
Tetrahydrofuran (THF)			

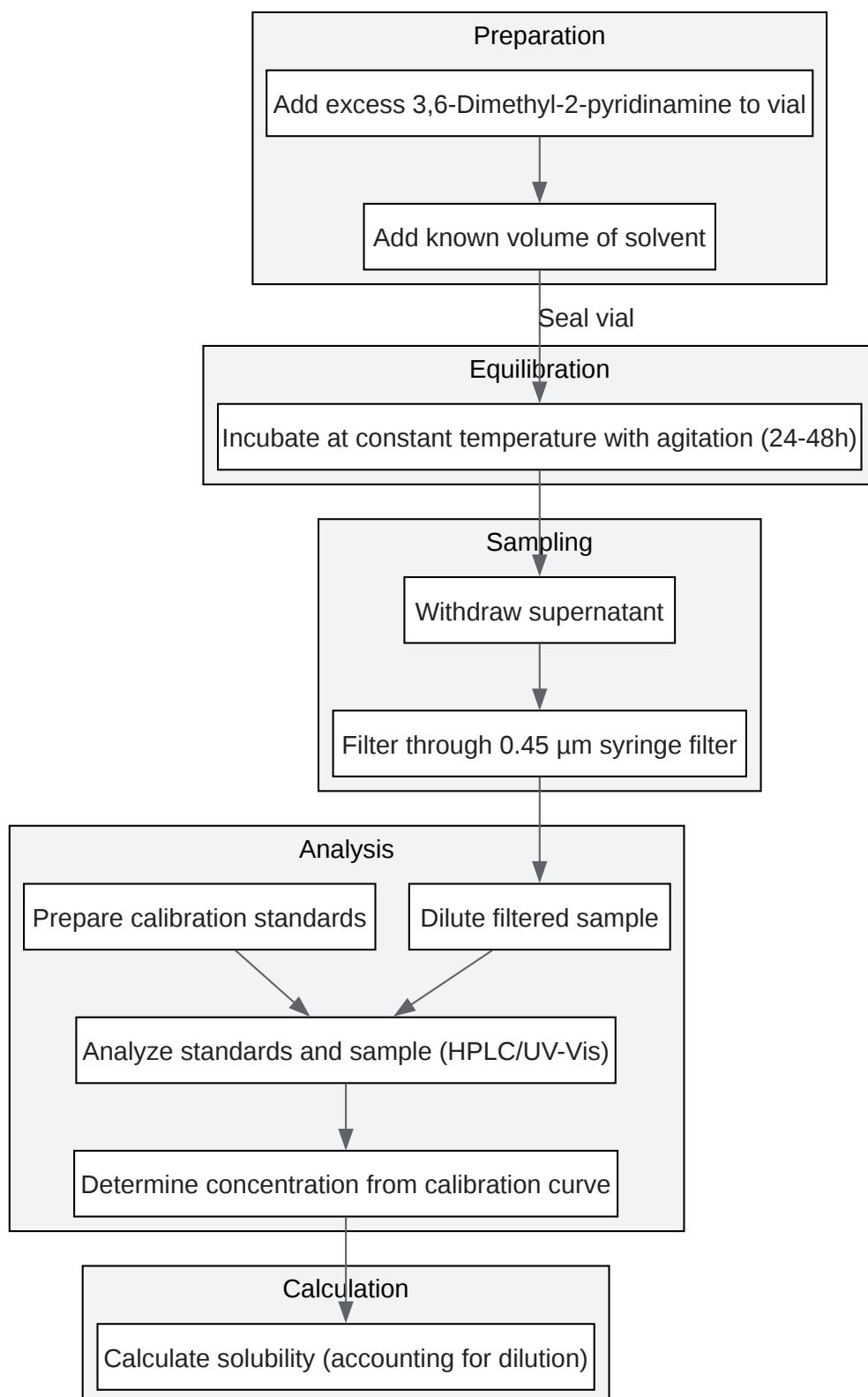
Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[3]

4.1. Materials and Equipment

- **3,6-Dimethyl-2-pyridinamine** (high purity)
- Selected solvents (analytical grade)
- Analytical balance
- Vials with screw caps

- Thermostatically controlled shaker or incubator
- Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Centrifuge (optional)


4.2. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **3,6-Dimethyl-2-pyridinamine** to a series of vials.
 - To each vial, add a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
 - Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.
- Sample Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw a sample of the supernatant using a syringe.

- Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.
- Quantification (Chromatographic/Spectroscopic Method):
 - Prepare a series of standard solutions of **3,6-Dimethyl-2-pyridinamine** of known concentrations in the solvent of interest.
 - Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometry method.
 - Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
 - Analyze the diluted sample using the same analytical method and determine the concentration from the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.
 - Express the solubility in desired units, such as g/100 mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for Solubility Determination

Conclusion

This technical guide provides essential physicochemical information for **3,6-Dimethyl-2-pyridinamine** and a detailed, standardized protocol for the experimental determination of its solubility. While specific quantitative data is currently lacking in the public domain, the methodologies and templates provided herein are intended to empower researchers to generate high-quality, reproducible solubility data. Such data is invaluable for advancing research and development activities involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,6-Dimethyl-2-pyridinamine | C7H10N2 | CID 578956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 823-61-0 CAS MSDS (3,6-DIMETHYL-2-PYRIDINAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Solubility Determination of 3,6-Dimethyl-2-pyridinamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296886#3-6-dimethyl-2-pyridinamine-solubility-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com